molecular formula C12H18F4Si2 B098026 1,4-Bis(trimethylsilyl)tetrafluorobenzene CAS No. 16956-91-5

1,4-Bis(trimethylsilyl)tetrafluorobenzene

Cat. No. B098026
CAS RN: 16956-91-5
M. Wt: 294.43 g/mol
InChI Key: RIGHSQASRZUCPK-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsilyl)tetrafluorobenzene is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including materials science and synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1,4-Bis(trimethylsilyl)tetrafluorobenzene often involves the use of aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . This method showcases the potential for synthesizing bis(trimethylsilyl)tetrafluorobenzene derivatives through similar strategies. Additionally, bis(trimethylsilyl)mercury has been shown to react with perfluoro-olefins and -acetylenes under ultraviolet irradiation to produce various trimethylsilyl-substituted products , suggesting that similar conditions could be used to synthesize 1,4-Bis(trimethylsilyl)tetrafluorobenzene.

Molecular Structure Analysis

The molecular structure of compounds in the same family as 1,4-Bis(trimethylsilyl)tetrafluorobenzene can be complex, with crowded structures that are reflected in their spectroscopic data, such as 19F NMR . X-ray crystallography has been used to investigate the molecular structures of related compounds, revealing large bond angles around the phosphorus atoms . These findings indicate that the molecular structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene would likely exhibit interesting geometrical features due to the presence of bulky trimethylsilyl groups and the influence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of bis(trimethylsilyl) compounds with various reagents can lead to a diverse array of products. For example, the reaction of bis(trimethylsilyl)mercury with hexafluoro-but-2-yne under irradiation produces hexafluoro-1,2-bis(trimethylsilyl)but-trans-2-ene . This demonstrates the potential for 1,4-Bis(trimethylsilyl)tetrafluorobenzene to undergo similar reactions, potentially leading to the formation of novel organosilicon compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl) compounds are influenced by the presence of silicon and fluorine atoms. For instance, the introduction of bis(trimethylsilyl) groups into polysiloxane chains can significantly affect the glass-transition temperatures of the resulting copolymers . This suggests that 1,4-Bis(trimethylsilyl)tetrafluorobenzene would also have distinct physical properties that could be exploited in material applications. Furthermore, the electrochemical properties of related compounds have been studied, indicating that redox properties could be an area of interest for 1,4-Bis(trimethylsilyl)tetrafluorobenzene as well .

Scientific Research Applications

Application 1: Silicon Carbide Coating Development

  • Results : The resulting silicon carbide coating exhibits excellent adhesion, uniformity, and the desired mechanical properties .

Application 2: Quantitative NMR Spectroscopy

  • Results : The use of this compound in qNMR provides precise and reproducible quantitative data, enhancing the reliability of the spectroscopic analysis .

Application 4: Material Science - Fluorinated Materials

  • Results : Materials developed using this precursor exhibit enhanced electronic properties, such as increased stability and conductivity.

Application 5: Internal Standard for 1H NMR Spectroscopy

  • Results : The use of this compound as an internal standard in 1H NMR spectroscopy leads to accurate and reliable quantification of small organic molecules .

Application 6: Chemical Vapor Deposition (CVD) Process

  • Results : The CVD process utilizing this compound results in high-quality films with controlled thickness and composition .

Application 7: Synthesis of Fluorinated Aromatic Compounds

  • Results : The synthesis leads to the production of a range of fluorinated aromatic compounds with high selectivity and yield .

Application 8: X-ray Crystallography

  • Results : The studies provide detailed structural information, including bond lengths and angles, which is essential for understanding the properties of fluorinated compounds .

Application 9: Protective Groups in Synthesis

  • Results : This application allows for the successful synthesis of complex molecules without degradation of sensitive functional groups .

Application 10: Development of Electronic Materials

  • Results : The resulting materials show improved performance in electronic applications, such as in semiconductors or as part of electronic devices .

Application 11: Fluorinated Graphene Production

  • Results : The fluorinated graphene exhibits altered electrical conductivity and improved electrochemical properties .

Application 12: Liquid Crystals Synthesis

  • Results : The synthesized liquid crystals show desired phase behavior and temperature stability suitable for display applications .

Application 13: Gas Chromatography Standards

  • Results : Provides accurate calibration for the gas chromatography system, ensuring precise analytical measurements .

Application 14: Protective Group in Peptide Synthesis

  • Results : Allows for the synthesis of complex peptides without unwanted side reactions .

Application 15: Fluoropolymer Synthesis

  • Results : The resulting fluoropolymers exhibit high chemical resistance and thermal stability .

Application 16: Medicinal Chemistry

  • Results : The synthesized compounds show improved pharmacokinetic and pharmacodynamic profiles .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGHSQASRZUCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C)(C)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377830
Record name 1,4-Bis(trimethylsilyl)tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trimethylsilyl)tetrafluorobenzene

CAS RN

16956-91-5
Record name 1,4-Bis(trimethylsilyl)tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Nishida, K Fukaya, H Fukaya, Y Hayakawa… - ACS omega, 2019 - ACS Publications
Reactions of bifunctional perfluoroarylsilanes, p- and m-C 6 F 4 (SiMe 3 ) 2 as well as o-BrC 6 F 4 SiMe 3 , with substituted perfluoroarenes having electron-withdrawing groups were …
Number of citations: 2 pubs.acs.org
AB Marahatta - Asian J. Appl. Chem. Res, 2023 - … .s3.ap-south-1.amazonaws.com
Over the last decades, the rapidly growing theoretical methods have revolutionized whole scientific paradigm, developed state-of-art analyses, and created substantial computational …
M Finze, GJ Reiss, HJ Frohn - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C12H18F4Si2, contains two independent molecules, both lying on inversion centers. The Carene—Si distances are significantly longer than …
Number of citations: 1 scripts.iucr.org
VV Bardin, LS Pressman, LN Rogoza… - Journal of fluorine …, 1991 - Elsevier
The reactions of polyfluoroaryl bromides Ar F Br or iodides Ar F I with P(NR′ 2 ) 3 and R 3 MX (R = alkyl; M = Si, Ge, Sn, and Pb; X = Cl, Br) led to the formation of Ar F MR 3 . The …
Number of citations: 30 www.sciencedirect.com
GF Du, F Xing, CZ Gu, B Dai, L He - RSC Advances, 2015 - pubs.rsc.org
N-heterocyclic carbenes have been utilized as highly efficient organocatalysts to catalyse multifluorophenylation of aldehydes with pentafluorophenyltrimethylsilane or bis(trimethylsilyl)…
Number of citations: 13 pubs.rsc.org
T Kashiwabara, M Tanaka - Organometallics, 2006 - ACS Publications
Palladium−phosphite complexes catalyze the reaction of pentafluorobenzoyl chloride with hexamethyldisilane to selectively form pentafluorophenytrimethylsilane as virtually the sole …
Number of citations: 22 pubs.acs.org
Z Liu, GK Kole, YP Budiman, YM Tian… - Angewandte Chemie …, 2021 - Wiley Online Library
A novel protocol for the transition metal‐free 1,2‐addition of polyfluoroaryl boronate esters to aldehydes and ketones is reported, which provides secondary alcohols, tertiary alcohols, …
Number of citations: 8 onlinelibrary.wiley.com
XA Guo, AD Hunter, J Chen - Journal of Polymer Science Part A …, 1994 - Wiley Online Library
The synthesis and characterization of five novel organonickel‐organosilicon alternating copolymers having the repeating unit C 6 F 4 Ni‘PBu 3 ’ 2 C 6 F 4 SiR 2  [where SiR 2 = …
Number of citations: 1 onlinelibrary.wiley.com
Z Liu - 2021 - opus.bibliothek.uni-wuerzburg.de
It is generally acknowledged that polyfluoroarenes are important fluorinated structural units for various organic molecules, such as pharmaceuticals, agrochemicals, and organic …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de
C Tamborski, EJ Soloski - Journal of Organometallic Chemistry, 1969 - Elsevier
The lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium to yield 2,3,4,5-tetrafluorophenyllithium (I) and by-products is described. Reactions of this organolithium with water, carbon …
Number of citations: 26 www.sciencedirect.com

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